2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclopentylacetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-27-11-10-25-19(16-12-21-17-9-5-4-8-15(16)17)23-24-20(25)28-13-18(26)22-14-6-2-3-7-14/h4-5,8-9,12,14,21H,2-3,6-7,10-11,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFADRSWLMKGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2CCCC2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclopentylacetamide is a complex organic molecule that incorporates an indole moiety and a triazole ring, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Features
The structural formula of the compound includes:
- Indole Ring : Known for its role in various biological activities, including interactions with serotonin receptors.
- Triazole Ring : Recognized for its ability to inhibit enzymes, particularly cytochrome P450, impacting drug metabolism.
- Thioether Linkage : Enhances lipophilicity and potentially increases bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole and triazole rings can bind to these targets, modulating their activity and triggering biochemical pathways that lead to various therapeutic effects.
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes key findings related to the biological activity of compounds similar to this compound:
| Compound | Biological Activity | MIC Values | Target Organisms |
|---|---|---|---|
| 6h-n (with 4-chlorophenyl moiety) | Antibacterial | 250–1000 µg/mL | Staphylococcus aureus |
| 6b-g (phenyl moiety on triazole) | Antibacterial | 250–500 µg/mL | Bacillus subtilis |
| 6d (with N-cyclohexyl substituent) | Antifungal | 125–1000 µg/mL | Candida glabrata |
| 47f (triazole-thione derivative) | Anticancer | IC50 = 6.2 µM | Colon carcinoma HCT-116 |
Case Studies
- Antimicrobial Activity : A study synthesized various indole-triazole conjugates and evaluated their antimicrobial properties. Compounds demonstrated excellent antibacterial and antifungal activities against pathogens such as Klebsiella pneumoniae and Candida albicans, with the presence of a free N–H in the indole ring significantly enhancing antibacterial activity .
- Anticancer Properties : Research on mercapto-substituted 1,2,4-triazoles indicated their potential in chemoprevention and chemotherapy. For example, compound 47f showed significant activity against colon cancer cells with an IC50 value of 6.2 μM .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substitutions
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 2-methoxyethyl group (target) provides moderate electron-donating effects, contrasting with electron-withdrawing groups like nitro (e.g., 6b, 6c in ) or chloro (e.g., 4-chlorophenyl in ). These differences influence charge distribution and receptor binding .
- Aromatic vs.
Physicochemical Properties
Table 2: Melting Points and Solubility Trends
Key Observations :
- The 2-methoxyethyl group in the target compound likely enhances solubility in polar solvents compared to compounds with aromatic substituents (e.g., phenyl or naphthalene in ).
- Higher melting points correlate with rigid aromatic systems (e.g., 289.9°C for 4-chlorophenyl derivative in ), whereas aliphatic substituents reduce crystallinity .
Key Observations :
Table 4: Reported Bioactivity of Analogues
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial and cytotoxic activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
